molecular formula C14H11NO2 B13870849 3-(3-hydroxy-5-methylphenoxy)Benzonitrile CAS No. 920036-14-2

3-(3-hydroxy-5-methylphenoxy)Benzonitrile

Cat. No.: B13870849
CAS No.: 920036-14-2
M. Wt: 225.24 g/mol
InChI Key: NBVSRBQQOYTHFD-UHFFFAOYSA-N
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Description

3-(3-hydroxy-5-methylphenoxy)Benzonitrile is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with a hydroxy and a methyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxy-5-methylphenoxy)Benzonitrile typically involves the reaction of 3-hydroxy-5-methylphenol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxy-5-methylphenoxy)Benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C)

    Substitution: Electrophiles such as bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: 3-(3-formyl-5-methylphenoxy)Benzonitrile

    Reduction: 3-(3-hydroxy-5-methylphenoxy)Benzylamine

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

3-(3-hydroxy-5-methylphenoxy)Benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-hydroxy-5-methylphenoxy)Benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxybenzonitrile
  • 3-methylbenzonitrile
  • 3-phenoxybenzonitrile

Uniqueness

3-(3-hydroxy-5-methylphenoxy)Benzonitrile is unique due to the presence of both hydroxy and methyl groups on the phenoxy ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct set of chemical and physical properties that differentiate it from other similar compounds .

Properties

CAS No.

920036-14-2

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-(3-hydroxy-5-methylphenoxy)benzonitrile

InChI

InChI=1S/C14H11NO2/c1-10-5-12(16)8-14(6-10)17-13-4-2-3-11(7-13)9-15/h2-8,16H,1H3

InChI Key

NBVSRBQQOYTHFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC(=C2)C#N)O

Origin of Product

United States

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